Cas no 1540614-07-0 (2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one)

2-(Pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one is a heterocyclic compound featuring both pyrrolidine and thiophene moieties, offering versatile reactivity for synthetic applications. Its structural framework combines nitrogen and sulfur-containing rings, making it a valuable intermediate in medicinal chemistry and material science. The pyrrolidine group provides a basic nitrogen center for further functionalization, while the thiophene ring enhances electronic properties, useful in designing conjugated systems. This compound is particularly relevant in the development of pharmacologically active molecules, owing to its potential as a scaffold for bioactive agents. Its stability and synthetic accessibility further underscore its utility in organic synthesis and drug discovery research.
2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one structure
1540614-07-0 structure
Product name:2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
CAS No:1540614-07-0
MF:C10H13NOS
MW:195.281321287155
CID:6110175
PubChem ID:79537631

2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
    • 2-Pyrrolidin-2-yl-1-thiophen-3-ylethanone
    • Ethanone, 2-(2-pyrrolidinyl)-1-(3-thienyl)-
    • AKOS018093448
    • 1540614-07-0
    • CS-0290605
    • EN300-1125942
    • Inchi: 1S/C10H13NOS/c12-10(8-3-5-13-7-8)6-9-2-1-4-11-9/h3,5,7,9,11H,1-2,4,6H2
    • InChI Key: GHRPFSHVAZXRBK-UHFFFAOYSA-N
    • SMILES: C(=O)(C1C=CSC=1)CC1CCCN1

Computed Properties

  • Exact Mass: 195.07178521g/mol
  • Monoisotopic Mass: 195.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 57.3Ų

Experimental Properties

  • Density: 1.140±0.06 g/cm3(Predicted)
  • Boiling Point: 318.1±12.0 °C(Predicted)
  • pka: 9.92±0.10(Predicted)

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Enamine
EN300-1125942-0.5g
2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
1540614-07-0 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1125942-5.0g
2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
1540614-07-0
5g
$2858.0 2023-05-23
Enamine
EN300-1125942-10.0g
2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
1540614-07-0
10g
$4236.0 2023-05-23
Enamine
EN300-1125942-1g
2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
1540614-07-0 95%
1g
$842.0 2023-10-26
Enamine
EN300-1125942-5g
2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
1540614-07-0 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1125942-0.05g
2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
1540614-07-0 95%
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$707.0 2023-10-26
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EN300-1125942-0.25g
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0.25g
$774.0 2023-10-26
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2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
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10g
$3622.0 2023-10-26
Enamine
EN300-1125942-1.0g
2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
1540614-07-0
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$986.0 2023-05-23
Enamine
EN300-1125942-0.1g
2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
1540614-07-0 95%
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Additional information on 2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one

Introduction to 2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one (CAS No. 1540614-07-0)

2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural motifs that make it a valuable scaffold for drug discovery and development. This molecule, identified by the CAS No. 1540614-07-0, combines a pyrrolidine ring with a thiophene moiety, creating a framework that has garnered attention for its potential biological activity. The structural features of this compound not only contribute to its chemical properties but also open up avenues for exploring its pharmacological applications.

The pyrrolidine moiety is a common structural element in many bioactive molecules, known for its ability to mimic the conformation of certain amino acids in proteins. This feature can facilitate the compound's interaction with biological targets, making it a promising candidate for modulating enzyme activity or receptor binding. On the other hand, the thiophene ring introduces additional electronic and steric properties that can influence the molecule's reactivity and solubility. The combination of these two heterocyclic systems in 2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one creates a complex and versatile structure that has been investigated in various contexts.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The pyrrolidine-thiophene hybrid has been explored for its potential in treating a range of diseases, including neurological disorders, infectious diseases, and cancer. For instance, studies have shown that derivatives of this scaffold can exhibit inhibitory effects on certain kinases and enzymes involved in disease pathways. The presence of both nitrogen and sulfur atoms in the molecule also allows for diverse functionalization strategies, enabling chemists to tailor the properties of the compound for specific applications.

In terms of synthetic chemistry, 2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one can be synthesized through various routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the condensation of appropriately substituted pyrrolidine derivatives with thiophene-based carbonyl compounds. These reactions often require careful optimization to achieve high yields and minimize side products. Advances in catalytic methods have also made it possible to perform these reactions under milder conditions, reducing the environmental impact of the synthesis.

The pharmacological profile of 2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one has been the subject of numerous studies aimed at understanding its interactions with biological targets. Initial investigations have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. For example, preliminary data indicate that it could interfere with the activity of enzymes involved in cancer cell proliferation or inflammatory responses. These findings have prompted further research into optimizing its structure to enhance its potency and selectivity.

One particularly exciting area of research involves using computational methods to predict and analyze the binding interactions between 2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one and biological targets. Molecular docking simulations have been employed to model how this compound might fit into active sites on enzymes or receptors, providing insights into its mechanism of action. These computational approaches are often combined with experimental validation to refine understanding and guide further development efforts.

The versatility of 2-(pyrrolidin-2-yl)-1-(thiophen-3-yl)ethan-1-one also extends to its potential use as an intermediate in more complex drug synthesis. By modifying specific functional groups within the molecule, chemists can create derivatives with tailored properties for various therapeutic applications. This flexibility makes it an attractive scaffold for medicinal chemists looking to develop novel treatments for challenging diseases.

As research continues to uncover new biological activities and synthetic strategies, the importance of compounds like 2-(pyrrolidin-2-ylyl)-1-(thiophen3yI)ethan-I-one (CAS No. 1540614 07 0) is likely to grow further. The combination of structural complexity and functional diversity makes it a valuable asset in the pharmaceutical toolkit, offering opportunities for innovation across multiple therapeutic areas.

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